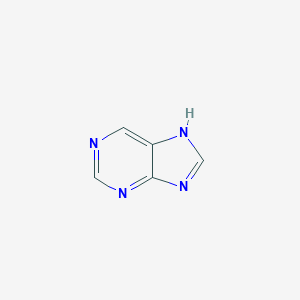

Purine

Description

Structure

3D Structure

Properties

IUPAC Name |

7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCGOANMDULRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074470 | |

| Record name | Purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-73-0 | |

| Record name | Purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Purine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Nexus of Cellular Proliferation and Homeostasis: A Technical Guide to the Multi-layered Regulation of De Novo Purine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Purine nucleotides are fundamental to life, serving not only as the building blocks for DNA and RNA but also as the primary currency of cellular energy in the form of ATP and GTP.[1] They are also critical components of essential cofactors like NAD and coenzyme A, and they play vital roles in intracellular signaling.[1] Cells can generate purines through two pathways: the energy-efficient salvage pathway that recycles existing this compound bases, and the de novo synthesis pathway, which builds purines from simpler precursors.[2][3] In states of high demand, such as rapid cell division, the de novo pathway is indispensable.[2] This guide provides a comprehensive exploration of the intricate regulatory mechanisms that govern the de novo this compound synthesis pathway, offering insights for researchers and professionals in drug development.

Part 1: Foundational Principles of De Novo this compound Synthesis

An Overview of the Pathway: From PRPP to the Central Precursor, IMP

The de novo this compound synthesis pathway is a highly conserved, ten-step enzymatic process that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into inosine 5'-monophosphate (IMP).[1][4] IMP is the first compound in the pathway with a complete this compound ring and serves as the precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[5] The pathway is notable for building the this compound ring directly on the ribose sugar.[6]

The Energetic Cost and Cellular Importance of this compound Nucleotides

The de novo synthesis of purines is an energy-intensive process. For each molecule of IMP synthesized from PRPP, five molecules of ATP are consumed.[1] This significant energy expenditure underscores the importance of tight regulation to prevent wasteful production. The pathway's activity is highly variable among tissues and is particularly active during DNA replication.[4]

The Key Players: A Summary of the Six Enzymes Catalyzing Ten Steps in Humans

In humans, the ten steps of the de novo this compound synthesis pathway are catalyzed by six enzymes.[1][4] This includes three monofunctional enzymes, two bifunctional enzymes, and one trifunctional enzyme.[4][7] This multi-enzyme organization is believed to facilitate metabolic flux and the formation of higher-order regulatory complexes.[1]

Part 2: Core Mechanisms of Pathway Regulation

The regulation of de novo this compound synthesis is a multi-layered process, ensuring that the production of this compound nucleotides is finely tuned to the cell's metabolic state and proliferative needs.

The Gatekeeper: Allosteric Regulation of Amidophosphoribosyltransferase (ATase)

The first committed step of the pathway is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[8][9] This step is the primary site of regulation for the entire pathway.[5]

ATase is allosterically inhibited by the end-products of the pathway: AMP, GMP, ADP, and GDP.[8][10] Each subunit of the tetrameric enzyme has two binding sites for these inhibitors.[8] The binding of this compound nucleotides to these sites leads to a conformational change that reduces the enzyme's activity. A key feature of this regulation is synergism, where the combined inhibitory effect of an adenine and a guanine nucleotide is greater than the sum of their individual effects.[2][11] For example, ADP and GMP together are potent synergistic inhibitors.[11] This allows the cell to sense the overall this compound nucleotide pool and shut down the pathway when both adenine and guanine nucleotides are abundant.[6]

The availability of PRPP is a critical determinant of the rate of de novo this compound synthesis.[12][13] PRPP synthetase, the enzyme that produces PRPP from ribose-5-phosphate and ATP, is itself subject to feedback inhibition by this compound nucleotides, particularly ADP and GDP.[14][15] The activity of PRPP synthetase is also influenced by the availability of its substrate, ribose-5-phosphate, which is produced by the pentose phosphate pathway.[13][14] Therefore, the regulation of PRPP levels provides another layer of control over the de novo this compound synthesis pathway.

The Branch Point: Regulation at the Level of IMP Dehydrogenase (IMPDH)

After the synthesis of IMP, the pathway bifurcates to produce either AMP or GMP. The first committed step in the synthesis of GMP is the conversion of IMP to xanthosine monophosphate (XMP), catalyzed by IMP dehydrogenase (IMPDH).[16][17]

IMPDH is a rate-limiting enzyme in the production of guanine nucleotides and is subject to feedback inhibition by GMP.[18][19] This ensures a balanced production of adenine and guanine nucleotides.[6] When GMP levels are high, IMPDH is inhibited, shunting IMP towards the synthesis of AMP.

The critical role of IMPDH in cell proliferation has made it an attractive target for drug development.[18] IMPDH inhibitors deplete the guanine nucleotide pool, which is particularly effective in rapidly dividing cells like cancer cells and activated lymphocytes.[20] Consequently, IMPDH inhibitors are used as immunosuppressants and have potential as antiviral and anticancer agents.[17][18]

Transcriptional Control of this compound Synthesis Genes

The expression of genes encoding the enzymes of the de novo this compound synthesis pathway is also regulated. In bacteria, the PurR repressor controls the transcription of most this compound biosynthesis and salvage genes in response to the presence of hypoxanthine and guanine.[21] In eukaryotes, the regulation is more complex and involves various signaling pathways.

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to increase metabolic flux through the de novo this compound synthesis pathway.[22] mTORC1 exerts its effects, in part, by transcriptionally upregulating enzymes involved in this compound synthesis.[22] One key downstream effector of mTORC1 is the transcription factor ATF4, which promotes de novo this compound synthesis by regulating the expression of enzymes in the mitochondrial tetrahydrofolate (mTHF) cycle, which provides one-carbon units for this compound synthesis.[22][23]

Post-Translational Modifications: A New Frontier in Regulation

Recent proteomic studies have revealed that the enzymes of the de novo this compound synthesis pathway are subject to a wide range of post-translational modifications (PTMs), including phosphorylation, acetylation, methylation, and ubiquitination.[24][25] These PTMs can alter the catalytic activity, stability, and protein-protein interactions of the enzymes, providing another layer of rapid and dynamic regulation.[24][25] For example, a significant number of serine and threonine phosphorylations have been identified on these enzymes, and the PTM state changes upon activation of the pathway.[24][25]

Part 3: Higher-Order Regulation and Cellular Context

The Purinosome: A Metabolon for Enhanced Efficiency

Under conditions of high this compound demand, the enzymes of the de novo this compound synthesis pathway have been observed to co-localize in the cytoplasm to form a dynamic multi-enzyme complex called the purinosome.[1]

The formation of the purinosome is thought to increase the efficiency of the pathway by channeling the metabolic intermediates between the sequential enzymes, preventing their diffusion into the bulk cytosol.[1][26] This metabolic channeling can lead to a significant increase in the metabolic flux through the pathway.[1] The assembly and disassembly of the purinosome are regulated by the intracellular concentration of purines, providing a mechanism to switch the pathway on and off as needed.

The purinosome is a prime example of a metabolon, a transient structural-functional complex of sequential enzymes in a metabolic pathway.[26] The existence of the purinosome challenges the classical view of metabolic pathways as a series of enzymes freely diffusing in the cytoplasm and highlights the importance of spatial organization in metabolic regulation.

Cell Cycle-Dependent Regulation of this compound Synthesis

The demand for this compound nucleotides is not constant throughout the cell cycle. The rate of de novo this compound synthesis increases significantly as cells progress from the G1 phase to the S phase to provide the necessary building blocks for DNA replication.[14] This increase in this compound synthesis is associated with an increase in the intracellular concentration of PRPP.[14]

Part 4: Investigating the De Novo this compound Synthesis Pathway: Methodologies and Experimental Design

A variety of experimental approaches can be used to study the regulation of the de novo this compound synthesis pathway.

Enzyme Activity Assays for Key Regulatory Enzymes

Measuring the activity of key regulatory enzymes like ATase and IMPDH is fundamental to understanding their regulation.

This protocol is a representative method based on the principles of measuring the conversion of PRPP to phosphoribosylamine.

Principle: The activity of ATase is determined by measuring the rate of disappearance of the substrate PRPP or the formation of the product, which can be coupled to a subsequent enzymatic reaction for colorimetric or spectrophotometric detection.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 100 mM KCl)

-

PRPP solution

-

Glutamine solution

-

Coupling enzyme and substrate for detection (if applicable)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Set up the reaction mixture in a microplate or cuvette containing the assay buffer, glutamine, and the cell lysate.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the PRPP solution.

-

Monitor the change in absorbance at the appropriate wavelength over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the protein concentration of the lysate.

Self-Validation:

-

Include a negative control without the cell lysate to account for any non-enzymatic reaction.

-

Include a control without PRPP to ensure the reaction is substrate-dependent.

-

Perform the assay with varying concentrations of a known inhibitor (e.g., AMP or GMP) to confirm the expected feedback inhibition.

Metabolic Flux Analysis: Quantifying Pathway Activity

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantify the flow of metabolites through a pathway.[27]

Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor of the pathway (e.g., ¹³C-glucose or ¹⁵N-glutamine). The incorporation of the isotope into the downstream metabolites of the pathway is then measured by mass spectrometry.

Workflow:

-

Culture cells in a medium containing the stable isotope tracer for a defined period.

-

Harvest the cells and extract the metabolites.

-

Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

-

Determine the isotopic labeling pattern of the this compound nucleotides and their intermediates.

-

Use metabolic modeling software to calculate the relative or absolute flux through the pathway.

Causality behind Experimental Choices: The choice of tracer depends on the specific aspect of the pathway being investigated. For example, ¹⁵N-glutamine can be used to trace the incorporation of nitrogen into the this compound ring, while ¹³C-glucose can be used to trace the carbon backbone derived from the pentose phosphate pathway.

Studying the Purinosome: Imaging and Proteomic Approaches

The dynamic nature of the purinosome requires specialized techniques for its study.

-

Fluorescence Microscopy: Genetically encoded fluorescent tags (e.g., GFP) can be fused to the enzymes of the pathway to visualize their subcellular localization and the formation of the purinosome in living cells.

-

Co-immunoprecipitation and Mass Spectrometry: These techniques can be used to identify the protein-protein interactions within the purinosome and to discover novel components of the complex.

Part 5: Implications in Disease and Drug Development

Dysregulation in Cancer and Immunological Disorders

The high demand for nucleotides in rapidly proliferating cells makes the de novo this compound synthesis pathway a critical process in cancer and immune responses. Many tumors exhibit increased de novo this compound synthesis to sustain their growth.[1] Similarly, the proliferation of lymphocytes during an immune response is dependent on this pathway.[28]

Therapeutic Targeting of the De Novo this compound Synthesis Pathway

The reliance of cancer cells and activated immune cells on de novo this compound synthesis has made it a prime target for therapeutic intervention.[29]

-

Antimetabolites: Drugs like methotrexate inhibit the production of tetrahydrofolate, a required cofactor for two steps in the pathway, thereby blocking this compound synthesis.[19] 6-mercaptothis compound and azathioprine are other examples of drugs that inhibit de novo this compound synthesis.[29]

-

IMPDH Inhibitors: As mentioned earlier, drugs that inhibit IMPDH, such as mycophenolic acid, are effective immunosuppressants and have potential as anticancer and antiviral agents.[18][28]

Visualizations

Diagram of the De Novo this compound Synthesis Pathway

Caption: The ten-step de novo this compound synthesis pathway from PRPP to IMP and its branches to AMP and GMP.

Diagram of Feedback Regulation

Caption: Allosteric feedback inhibition of ATase and IMPDH by this compound nucleotides.

Experimental Workflow for Metabolic Flux Analysis

Caption: A generalized workflow for studying de novo this compound synthesis using stable isotope tracing.

Quantitative Data Summary

| Regulatory Point | Enzyme | Activators | Inhibitors |

| Committed Step | Amidophosphoribosyltransferase (ATase/PPAT) | PRPP | AMP, GMP, ADP, GDP (synergistic)[8][10][19] |

| IMP Branch Point (GMP) | IMP Dehydrogenase (IMPDH) | - | GMP[19] |

| IMP Branch Point (AMP) | Adenylosuccinate Synthetase (ADSS) | - | AMP[19] |

| PRPP Synthesis | PRPP Synthetase | Inorganic Phosphate | ADP, GDP[14][15] |

References

- An, S., Kumar, R., Sheets, E. D., & Benkovic, S. J. (2008). A New View into the Regulation of this compound Metabolism – The Purinosome. PMC. [Link]

- Camara-Artigas, A., & Lozano-Montoya, A. (2024). A journey into the regulatory secrets of the de novo this compound nucleotide biosynthesis. Frontiers in Molecular Biosciences. [Link]

- Liu, C., et al. (2020). Mapping Post-Translational Modifications of de Novo this compound Biosynthetic Enzymes: Implications for Pathway Regulation. Journal of Proteome Research. [Link]

- Hershfield, M. S., & Seegmiller, J. E. (1976). Regulation of de novo this compound biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point. The Journal of Biological Chemistry. [Link]

- Yamaoka, T., et al. (2001). Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via this compound nucleotide, DNA, and protein syntheses. The Journal of Biological Chemistry. [Link]

- Fiveable. (n.d.). PRPP Synthetase Definition. Biological Chemistry II Key Term. [Link]

- Wikipedia. (n.d.). Amidophosphoribosyltransferase. [Link]

- Liu, C., et al. (2019). Mapping Post-Translational Modifications of de Novo this compound Biosynthetic Enzymes: Implications for Pathway Regulation. Journal of Proteome Research. [Link]

- Pelled, D., & Sperling, O. (1996). Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo this compound synthesis in a human hepatoma cell line.

- Ahern, K., & Rajagopal, I. (2020). This compound de novo Biosynthesis. Biology LibreTexts. [Link]

- Adam, T. (2005). This compound de novo Synthesis – Mechanisms and Clinical Implications. Klinicka Biochemie a Metabolismus. [Link]

- Koyama, H., et al. (2023). Spatiotemporal regulation of de novo and salvage this compound synthesis during brain development. bioRxiv. [Link]

- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews. [Link]

- Henderson, J. F., & Mercer, N. J. (1966). Feedback inhibition of this compound biosynthesis de novo in mouse tissues in vivo.

- Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]

- Kuda, T. L., et al. (2020). Metabolic pathways and transcriptional regulons for this compound biosynthesis and this compound/pyrimidine uptake and salvage genes in E. coli.

- Semantic Scholar. (2019).

- Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work?. [Link]

- Jain, J., et al. (2001). Regulation of inosine monophosphate dehydrogenase type I and type II isoforms in human lymphocytes. Journal of Biological Chemistry. [Link]

- Guallar, V., & Luque, F. J. (2022). The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases. Protein Science. [Link]

- Mars, M., et al. (2012).

- Jha, A., et al. (2020). Metabolomics and mass spectrometry imaging reveal channeled de novo this compound synthesis in cells. Science. [Link]

- Downs, D. M., & Escalante-Semerena, J. C. (2009). Metabolic Flux in Both the this compound Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica. Journal of Bacteriology. [Link]

- Iwahashi, H., & Tsuchiya, Y. (1995). [Amidophosphoribosyltransferase]. Nihon rinsho. Japanese journal of clinical medicine. [Link]

- Henderson, J. F. (1965). On the Mechanism of Feedback Inhibition of this compound Biosynthesis de Novo in Ehrlich Ascites Tumor Cells in Vitro.

- Yamaoka, T., et al. (2001). Feedback Inhibition of Amidophosphoribosyltransferase Regulates the Rate of Cell Growth via this compound Nucleotide, DNA, and Protein Syntheses.

- Google Patents. (1997). Assays for detection of this compound metabolites.

- Medicosis Perfectionalis. (2021). This compound Synthesis. YouTube. [Link]

- Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

- Hove-Jensen, B., et al. (2016). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews. [Link]

- The Science Notes. (2023).

- Aryal, S. (2022). This compound Synthesis. Microbe Notes. [Link]

- ResearchGate. (n.d.). Enzymes in human de novo this compound biosynthesis. [Link]

- Ben-Sahra, I., & Manning, B. D. (2016).

- Camara-Artigas, A., & Lozano-Montoya, A. (2024). A journey into the regulatory secrets of the de novo this compound nucleotide biosynthesis. PMC. [Link]

- Smith, J. L., et al. (1994). Structure of the allosteric regulatory enzyme of this compound biosynthesis. Science. [Link]

- Chen, S., et al. (1997). Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides. Biochemistry. [Link]

- Stoyanov, G. S., & Dzhenkov, D. L. (2023). This compound Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. PMC. [Link]

- Schultz, A. C., et al. (2001).

- Rajagopal, L., et al. (2005). Regulation of this compound biosynthesis by a eukaryotic-type kinase in Streptococcus agalactiae. Molecular Microbiology. [Link]

- ResearchGate. (2016).

- Wikipedia. (n.d.). This compound metabolism. [Link]

- News-Medical.Net. (n.d.). This compound Biosynthesis. [Link]

Sources

- 1. A New View into the Regulation of this compound Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A journey into the regulatory secrets of the de novo this compound nucleotide biosynthesis [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. nts.prolekare.cz [nts.prolekare.cz]

- 5. This compound metabolism - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. thesciencenotes.com [thesciencenotes.com]

- 11. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo this compound synthesis in a human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. A journey into the regulatory secrets of the de novo this compound nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

- 20. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. mTORC1 Induces this compound Synthesis Through Control of the Mitochondrial Tetrahydrofolate Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mapping Post-Translational Modifications of de Novo this compound Biosynthetic Enzymes: Implications for Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Metabolomics and mass spectrometry imaging reveal channeled de novo this compound synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolic Flux in Both the this compound Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regulation of inosine monophosphate dehydrogenase type I and type II isoforms in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. youtube.com [youtube.com]

The Purinosome: A Nexus of Metabolic Efficiency and Therapeutic Opportunity

An In-depth Technical Guide on the Role of Purinosome Formation in Metabolic Channeling

Abstract

The spatial and temporal organization of metabolic pathways within the cell is critical for ensuring efficiency and fidelity in the production of essential biomolecules. For decades, the concept of "metabolons"—transient multi-enzyme complexes that facilitate the channeling of intermediates between sequential catalytic steps—has been a compelling hypothesis. This guide provides a comprehensive exploration of the purinosome, a prime example of a mammalian metabolon responsible for de novo purine biosynthesis. We will delve into the molecular architecture of the purinosome, the compelling evidence for its role in metabolic channeling, the intricate regulatory networks that govern its assembly and disassembly, and its emerging significance as a therapeutic target in oncology and other proliferative diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this fascinating subcellular structure.

Introduction: The Imperative for Metabolic Organization

Cellular metabolism is a vast and intricate network of biochemical reactions. To maintain homeostasis and respond to dynamic environmental cues, cells have evolved sophisticated mechanisms to control metabolic flux. One such mechanism is the physical association of enzymes that catalyze sequential reactions in a pathway. This colocalization, forming a "metabolon," is proposed to confer several advantages:

-

Increased Local Substrate Concentration: By keeping intermediates in close proximity to the next enzyme in the pathway, diffusion-limited steps are minimized, accelerating the overall reaction rate.

-

Protection of Unstable Intermediates: Some metabolic intermediates are chemically labile and prone to degradation. Channeling prevents their release into the bulk cytosol.

-

Prevention of Metabolic Crosstalk: Sequestration of intermediates within a complex can prevent their entry into competing metabolic pathways.

-

Coordinated Regulation: The assembly and disassembly of the metabolon itself can serve as a key regulatory node, allowing for rapid switching of the pathway's activity.

The de novo this compound biosynthesis (DNPB) pathway, a highly conserved and energy-intensive process, has long been a candidate for such organization.[1] This pathway, essential for producing the building blocks of DNA, RNA, and critical signaling molecules like ATP and GTP, involves ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into inosine monophosphate (IMP).[2][3] The discovery of the purinosome has provided concrete evidence for the existence and functional importance of metabolons in mammalian cells.[4]

The Architecture of the Purinosome: A Dynamic Multi-Enzyme Complex

The purinosome is a dynamic, transiently forming structure composed of the six enzymes of the DNPB pathway.[5] Its formation is a reversible process, typically induced by conditions of this compound depletion and disassembling when purines are abundant.[6]

Core Enzymatic Components

The purinosome is comprised of at least the following six enzymes, some of which are multifunctional:[7][8]

-

Phosphoribosyl pyrophosphate amidotransferase (PPAT)

-

Trifunctional phosphoribosylglycinamide formyltransferase/phosphoribosylglycinamide synthetase/phosphoribosylaminoimidazole synthetase (GART)

-

Phosphoribosylformylglycinamidine synthase (PFAS or FGAMS)

-

Bifunctional phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole succinocarboxamide synthetase (PAICS)

-

Adenylosuccinate lyase (ADSL)

-

Bifunctional 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC)

In addition to these core DNPB enzymes, other proteins have been shown to associate with the purinosome, including enzymes involved in converting IMP to AMP and GMP (adenylosuccinate synthetase (ADSS) and IMP dehydrogenase (IMPDH)), as well as the folate cycle enzyme methylenetetrahydrofolate dehydrogenase 1 (MTHFD1), which supplies a key cofactor.[7][9] Chaperone proteins like Hsp70 and Hsp90 have also been implicated in purinosome stability and assembly.[6]

Subcellular Localization and Structural Organization

Fluorescence microscopy studies have revealed that purinosomes are not randomly distributed throughout the cytoplasm. Instead, they exhibit a distinct association with mitochondria and microtubules.[10][11] This colocalization is thought to be functionally significant, as mitochondria provide the ATP and amino acid precursors required for the energetically expensive DNPB pathway.[11][12] The microtubule network appears to play a role in the spatial organization and movement of purinosomes within the cell.[6]

The internal organization of the purinosome is an area of active investigation. Evidence suggests a "core" complex of the initial enzymes in the pathway (PPAT, GART, and PFAS) with the subsequent enzymes associating more peripherally.[13] PAICS has also been proposed to act as a central scaffold for the complex.[9][14]

Metabolic Channeling: The Functional Consequence of Purinosome Formation

The primary proposed function of the purinosome is to enhance the efficiency of de novo this compound synthesis through metabolic channeling. Several lines of evidence support this hypothesis:

-

Increased Metabolic Flux: Studies using stable isotope tracing have demonstrated a significant increase in the rate of this compound production in cells with assembled purinosomes compared to those where the enzymes are diffusely distributed.[7][13] In this compound-depleted HeLa cells, purinosome formation leads to at least a sevenfold increase in metabolite flux.[7]

-

Protection of Unstable Intermediates: The first committed intermediate of the pathway, 5-phosphoribosylamine (5-PRA), is highly unstable. By channeling it directly from PPAT to GART, the purinosome prevents its degradation.[7]

-

Substrate Sequestration: Isotope labeling experiments have shown that intermediates of the DNPB pathway within the purinosome do not readily mix with the cytosolic pool, indicating they are sequestered within the complex.[7]

The following diagram illustrates the de novo this compound synthesis pathway and the enzymatic components of the purinosome.

Figure 1: The de novo this compound biosynthesis pathway, highlighting the enzymes that form the purinosome.

Regulation of Purinosome Assembly and Function

The formation of the purinosome is a tightly regulated process, ensuring that de novo this compound synthesis is activated only when cellular demand exceeds the capacity of the more energy-efficient salvage pathway.[15]

Cellular Signaling Pathways

Several key signaling pathways have been shown to influence purinosome assembly:

-

mTOR Pathway: The mTOR signaling pathway, a central regulator of cell growth and metabolism, has been shown to influence purinosome assembly.[16][17] Inhibition of mTOR can disrupt the colocalization of purinosomes with mitochondria.[17]

-

AMPK Pathway: As a key sensor of cellular energy status, AMP-activated protein kinase (AMPK) plays a role in regulating this compound synthesis.[16]

-

GPCR Signaling: Activation of certain G protein-coupled receptors (GPCRs), such as the α2A adrenergic receptor, can induce purinosome formation through the Gαi signaling pathway.[6][7]

Cell Cycle Dependence

Purinosome formation is also linked to the cell cycle, with the highest levels of assembly observed during the G1 phase, when the cell is preparing for DNA replication and has a high demand for nucleotides.[10][13]

Experimental Methodologies for Studying Purinosomes

The study of purinosomes has been enabled by the development and application of a variety of sophisticated cell biology and biochemical techniques.

Visualization of Purinosomes

5.1.1. Fluorescence Microscopy

The initial discovery and subsequent characterization of purinosomes have heavily relied on fluorescence microscopy.[18]

-

Transient Transfection of Fluorescently Tagged Enzymes: This method involves overexpressing DNPB enzymes fused to fluorescent proteins (e.g., EGFP, mCherry) in cultured cells.[18] While instrumental in the initial discovery, this approach can sometimes lead to protein aggregation artifacts.[15]

-

Immunofluorescence of Endogenous Enzymes: To study purinosomes at native expression levels, immunofluorescence staining of fixed cells using antibodies specific to DNPB enzymes is employed.[18][19] This method avoids overexpression artifacts but requires highly specific antibodies and careful optimization of fixation and permeabilization protocols.[20]

Protocol 1: Immunofluorescence Staining of Endogenous Purinosomes

-

Cell Culture: Plate HeLa cells on glass-bottom dishes in this compound-depleted medium and incubate for 24 hours to induce purinosome formation.

-

Fixation: Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate cells with primary antibodies against two different purinosome enzymes (e.g., rabbit anti-PFAS and mouse anti-GART) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Wash cells with PBS, stain nuclei with DAPI, and mount with an anti-fade mounting medium.

-

Imaging: Visualize purinosomes as colocalized puncta using a confocal microscope.[18]

Probing Protein-Protein Interactions

Several methods are used to investigate the physical interactions between purinosome components:

-

Co-immunoprecipitation (Co-IP): This technique is used to pull down a specific purinosome enzyme and identify its interacting partners by western blotting or mass spectrometry.[9][15]

-

Proximity Ligation Assay (PLA): PLA allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[7]

-

Bimolecular Fluorescence Complementation (BiFC): In BiFC, non-fluorescent fragments of a fluorescent protein are fused to two putative interacting proteins. Interaction between the proteins brings the fragments into proximity, allowing them to refold and fluoresce.[7][9]

-

Tango Assay: This is a genetically encoded assay that uses a protease and its cleavage site to report on protein proximity in living cells.[21][22]

Assessing Metabolic Channeling

5.3.1. Metabolic Flux Analysis with Stable Isotope Tracing

This powerful technique quantifies the flow of metabolites through the DNPB pathway.[23]

Protocol 2: Metabolic Flux Analysis using ¹⁵N-Glycine

-

Cell Culture: Culture cells in this compound-depleted medium to induce purinosome formation.

-

Isotope Labeling: Replace the medium with one containing ¹⁵N-labeled glycine and incubate for various time points.

-

Metabolite Extraction: Harvest the cells and extract metabolites using a cold methanol/water/chloroform extraction protocol.

-

LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of ¹⁵N into this compound nucleotides (IMP, AMP, GMP).

-

Data Analysis: Quantify the rate of labeled this compound synthesis to determine the metabolic flux through the pathway.[24]

The following diagram outlines a general workflow for studying purinosomes.

Figure 2: A generalized experimental workflow for the investigation of purinosomes.

The Purinosome in Disease and as a Therapeutic Target

The heightened reliance of rapidly proliferating cells, such as cancer cells, on de novo this compound synthesis makes the purinosome an attractive target for therapeutic intervention.[16][25]

Role in Cancer

Many cancer cells upregulate the DNPB pathway to meet the increased demand for nucleotides for DNA replication and RNA synthesis.[11] The formation of purinosomes is thought to be a key mechanism by which cancer cells achieve this high metabolic flux.[16] Therefore, disrupting purinosome assembly or the function of its constituent enzymes is a promising anti-cancer strategy.[6][26]

Drug Development Opportunities

Targeting the purinosome offers several potential avenues for drug development:

-

Inhibition of Key Enzymes: Several existing chemotherapeutic agents, such as methotrexate and 6-mercaptothis compound, target individual enzymes within the DNPB pathway.[6][16]

-

Disruption of Protein-Protein Interactions: Developing small molecules that interfere with the protein-protein interactions necessary for purinosome assembly could be a novel therapeutic approach.[9]

-

Targeting Regulatory Pathways: Modulating the signaling pathways that control purinosome formation, such as the mTOR pathway, could also be a viable strategy.[17]

| Drug Class | Target | Mechanism of Action | Examples |

| This compound Analogs | DNPB Enzymes | Structurally similar to this compound intermediates, causing feedback inhibition or incorporation into DNA/RNA, leading to cytotoxicity. | 6-Mercaptothis compound, Fludarabine[6] |

| Folate Analogs | Dihydrofolate Reductase | Inhibit the regeneration of tetrahydrofolate, a crucial cofactor for two steps in the DNPB pathway. | Methotrexate[6] |

| Glutamine Analogs | PPAT, PFAS | Compete with glutamine, a nitrogen donor in the DNPB pathway. | Azaserine |

| Hsp90 Inhibitors | Hsp90 | Disrupt the chaperone function required for purinosome stability. | 17-AAG[6] |

Table 1: Classes of drugs targeting the de novo this compound biosynthesis pathway.

Conclusion and Future Directions

The discovery and characterization of the purinosome have provided a compelling example of how mammalian cells organize metabolic pathways to enhance efficiency and ensure fidelity. The purinosome is no longer just a fascinating biological curiosity but is emerging as a critical player in cellular metabolism, particularly in the context of diseases characterized by rapid cell proliferation.

Future research in this field will likely focus on several key areas:

-

High-Resolution Structural Elucidation: Determining the high-resolution structure of the entire purinosome complex will be crucial for a detailed understanding of its mechanism of action and for structure-based drug design.

-

In Vivo Studies: The majority of purinosome research has been conducted in cultured cells. Validating the existence and function of purinosomes in animal models and human tissues is an important next step.

-

Discovery of Novel Regulatory Mechanisms: A deeper understanding of the signaling networks that control purinosome assembly and disassembly will undoubtedly reveal new therapeutic targets.

-

Development of Purinosome-Specific Therapeutics: The design of drugs that specifically disrupt the protein-protein interactions within the purinosome, rather than targeting individual enzyme activities, holds great promise for developing more selective and less toxic anti-cancer therapies.

The continued exploration of the purinosome will not only deepen our fundamental understanding of metabolic regulation but also pave the way for innovative therapeutic strategies to combat cancer and other diseases.

References

- The Purinosome: A Case Study for a Mammalian Metabolon - PMC - NIH. (URL: [Link])

- Targeting the purinome - PubMed. (URL: [Link])

- The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humans - NIH. (URL: [Link])

- Purinosomes and this compound Metabolism in Mammalian Neural Development: A Review - PMC. (URL: [Link])

- Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC - NIH. (URL: [Link])

- This compound Biosynthesis - News-Medical.Net. (URL: [Link])

- Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets - PubMed Central. (URL: [Link])

- Purinosomes involved in the regulation of tumor metabolism: current progress and potential applic

- De novo and Salvage this compound Synthesis Pathways Across Tissues and Tumors - PMC. (URL: [Link])

- Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PubMed - NIH. (URL: [Link])

- De Novo Nucleotide Synthesis - USMLE Strike. (URL: [Link])

- The Purinosome: A Case Study for a Mammalian Metabolon | Request PDF - ResearchG

- De Novo this compound Synthesis Mnemonic for USMLE - Pixorize. (URL: [Link])

- This compound de novo Synthesis – Mechanisms and Clinical Implic

- Purinosomes and this compound Metabolism in Mammalian Neural Development: A Review - J-Stage. (URL: [Link])

- The Purinosome: A Case Study for a Mammalian Metabolon - Iowa Research Online. (URL: [Link])

- Purinosome - Wikipedia. (URL: [Link])

- The Purinosome: A Case Study for a Mammalian Metabolon - Annual Reviews. (URL: [Link])

- Spatial Colocalization and Functional Link of Purinosomes with Mitochondria - PMC - NIH. (URL: [Link])

- Metabolic Flux in Both the this compound Mononucleotide and Histidine Biosynthetic Pathways Can Influence Synthesis of the Hydroxymethyl Pyrimidine Moiety of Thiamine in Salmonella enterica - PMC. (URL: [Link])

- (PDF)

- Multienzyme interactions of the de novo this compound biosynthetic protein PAICS facilitate purinosome formation and metabolic channeling - PubMed. (URL: [Link])

- Metabolomics and mass spectrometry imaging reveal channeled de novo this compound synthesis in cells - PMC - NIH. (URL: [Link])

- Potential Mechanisms Connecting this compound Metabolism and Cancer Therapy. (URL: [Link])

- Potential Mechanisms Connecting this compound Metabolism and Cancer Therapy - Frontiers. (URL: [Link])

- Mapping Protein-Protein Proximity in the Purinosome - PMC - NIH. (URL: [Link])

- Study of purinosome assembly in cell-based model systems with de novo this compound synthesis and salvage p

- Purinosome - Sites at Penn St

- (PDF)

- The Intersection of this compound and Mitochondrial Metabolism in Cancer - MDPI. (URL: [Link])

- Mapping Purinosome Protein‐Protein Interactions Using In Vivo Photocrosslinking | Request PDF - ResearchG

- Revisiting and Revising the Purinosome - PMC - NIH. (URL: [Link])

- (PDF)

- A New View into the Regulation of this compound Metabolism – The Purinosome - PMC - NIH. (URL: [Link])

- Dynamic Architecture of the Purinosome Involved in Human De Novo this compound Biosynthesis. (URL: [Link])

- Identification and validation of key this compound metabolism-rel

Sources

- 1. nts.prolekare.cz [nts.prolekare.cz]

- 2. news-medical.net [news-medical.net]

- 3. De Novo this compound Synthesis Mnemonic for USMLE [pixorize.com]

- 4. A New View into the Regulation of this compound Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purinosomes and this compound Metabolism in Mammalian Neural Development: A Review [jstage.jst.go.jp]

- 6. The purinosome, a multi-protein complex involved in the de novo biosynthesis of purines in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Purinosome: A Case Study for a Mammalian Metabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purinosome - Wikipedia [en.wikipedia.org]

- 9. Multienzyme interactions of the de novo this compound biosynthetic protein PAICS facilitate purinosome formation and metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purinosomes and this compound Metabolism in Mammalian Neural Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Potential Mechanisms Connecting this compound Metabolism and Cancer Therapy [frontiersin.org]

- 12. The Intersection of this compound and Mitochondrial Metabolism in Cancer [mdpi.com]

- 13. Purinosome [sites.psu.edu]

- 14. researchgate.net [researchgate.net]

- 15. annualreviews.org [annualreviews.org]

- 16. Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spatial Colocalization and Functional Link of Purinosomes with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detecting Purinosome Metabolon Formation with Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of purinosome assembly in cell-based model systems with de novo this compound synthesis and salvage pathway deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dynamic Architecture of the Purinosome Involved in Human De Novo this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mapping Protein-Protein Proximity in the Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Metabolomics and mass spectrometry imaging reveal channeled de novo this compound synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Purinosomes involved in the regulation of tumor metabolism: current progress and potential application targets [frontiersin.org]

- 26. Potential Mechanisms Connecting this compound Metabolism and Cancer Therapy | Semantic Scholar [semanticscholar.org]

Topic: Purine Salvage Pathway: Enzyme Kinetics and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The purine salvage pathway represents a critical metabolic route for the energy-efficient recycling of this compound bases and nucleosides derived from the degradation of nucleic acids. In contrast to the energetically demanding de novo synthesis pathway, the salvage pathway allows cells to maintain their this compound nucleotide pools with minimal ATP consumption. This guide provides a comprehensive exploration of the core enzymes of the this compound salvage pathway: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), Adenine Phosphoribosyltransferase (APRT), and this compound Nucleoside Phosphorylase (PNP). We will delve into the intricate kinetic mechanisms, regulatory strategies, and the crosstalk between the salvage and de novo pathways. Furthermore, this document offers detailed experimental protocols for kinetic analysis and discusses the pathway's significance as a target for therapeutic intervention in diseases ranging from genetic disorders like Lesch-Nyhan syndrome to cancers and parasitic infections.

Introduction: The Central Role of this compound Salvage

All cells require a steady supply of this compound nucleotides (AMP and GMP) for essential processes, including DNA and RNA synthesis, energy transfer (ATP, GTP), and cellular signaling (cAMP, cGMP).[1][2] Cells meet this demand through two interconnected pathways: the de novo synthesis pathway, which builds this compound rings from simpler precursors, and the this compound salvage pathway. The salvage pathway is not merely a secondary route but the primary mechanism for this compound nucleotide synthesis in specific tissues, such as the brain and bone marrow.[3] Its energetic efficiency—consuming only one molecule of 5-phosphoribosyl-1-pyrophosphate (PRPP) per nucleotide formed—makes it indispensable for cellular homeostasis.[4]

Dysregulation or deficiency in this pathway has profound clinical consequences. For instance, a deficiency in HGPRT leads to Lesch-Nyhan syndrome, a devastating neurological disorder, while defects in APRT can cause kidney failure due to the accumulation of 2,8-dihydroxyadenine.[5][6][7] Conversely, because some parasitic protozoa, like Plasmodium falciparum, are entirely dependent on this compound salvage, its enzymes are attractive targets for antiparasitic drug development.[8][9][10][11][12]

Caption: Overview of this compound Metabolism Pathways.

Core Enzymes: Kinetics and Mechanistic Insights

The this compound salvage pathway is primarily mediated by two types of enzymes: phosphoribosyltransferases and a nucleoside phosphorylase.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

HGPRT is a central enzyme in the salvage pathway, catalyzing the PRPP-dependent conversion of hypoxanthine and guanine into their respective mononucleotides, IMP and GMP.[13]

-

Reaction:

-

Hypoxanthine + PRPP → IMP + PPi

-

Guanine + PRPP → GMP + PPi

-

-

Kinetic Mechanism: Extensive kinetic studies on human HGPRT have detailed its sequential mechanism.[14][15] The enzyme follows an ordered Bi-Bi mechanism where PRPP binds first, followed by the this compound base. After the rapid phosphoribosyl transfer, pyrophosphate (PPi) dissociates, followed by the rate-limiting release of the nucleotide product (IMP or GMP).[14][15] The faster release of GMP compared to IMP accounts for the more rapid utilization of guanine over hypoxanthine.[14][15]

-

Causality: The initial binding of the large, negatively charged PRPP molecule likely induces a conformational change in the active site, creating a properly oriented binding pocket for the smaller, planar this compound base. This ordered binding ensures that the this compound does not bind to a non-productive site in the absence of the ribose donor. The slow release of the nucleotide product is a common feature in enzymes with high product affinity and ensures the reaction proceeds favorably towards nucleotide synthesis (Keq ≈ 1.6 x 10^5).[14][15]

-

-

Regulation: HGPRT activity is critically dependent on the intracellular concentration of its substrate, PRPP.[16] The enzyme itself is subject to feedback inhibition by its products, IMP and GMP, which compete with PRPP for binding to the active site. This product inhibition is a classic regulatory mechanism to prevent the overproduction of this compound nucleotides when the cellular pool is sufficient. Furthermore, the overall flux through HGPRT can be influenced by the redox state of the cell, with NADH shown to inhibit enzyme activity.[17]

Adenine Phosphoribosyltransferase (APRT)

APRT salvages the this compound base adenine, converting it into AMP. While adenine levels are generally lower than those of hypoxanthine and guanine, this pathway is crucial for maintaining the adenine nucleotide pool.[18]

-

Reaction: Adenine + PRPP → AMP + PPi

-

Kinetic Mechanism: Similar to HGPRT, APRT from various organisms, including Leishmania donovani, follows an ordered sequential Bi-Bi kinetic mechanism.[19][20] PRPP is the first substrate to bind, and AMP is the last product to be released.[19] Pre-steady-state kinetic analysis reveals a "burst" of product formation, indicating that the chemical step (phosphoribosyl transfer) is rapid, while the dissociation of AMP is the rate-limiting step for the overall forward reaction.[19]

-

Regulation: APRT activity is regulated by the availability of its substrates, adenine and PRPP. A reduced affinity for PRPP is a known mechanism in some forms of APRT deficiency, leading to a non-functional enzyme in a cellular context despite residual activity in hemolysates.[21] The enzyme is also subject to product inhibition by AMP.

This compound Nucleoside Phosphorylase (PNP)

PNP acts on this compound nucleosides, catalyzing their reversible phosphorolysis to yield the corresponding this compound base and ribose-1-phosphate.[22][23] This reaction is a key link between the degradation of nucleosides and the salvage of this compound bases by HGPRT.

-

Reaction:

-

Inosine + Pi ↔ Hypoxanthine + Ribose-1-phosphate

-

Guanosine + Pi ↔ Guanine + Ribose-1-phosphate

-

-

Kinetic Mechanism & Regulation: The kinetics of PNP are complex and can exhibit allosteric behavior.[24] Bovine spleen PNP, for example, displays positive cooperativity for its substrate inosine at physiological concentrations, which transitions to negative cooperativity at higher concentrations.[24] This suggests the presence of multiple substrate binding sites with regulatory interactions. The enzyme is also sensitive to allosteric inhibition by this compound and pyrimidine nucleotides, including 5-phosphoribosyl-1-pyrophosphate (PRPP), which provides a mechanism for crosstalk with other nucleotide synthesis pathways.[24] Genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, highlighting its critical role in lymphocyte metabolism.[25]

Integrated Regulation of this compound Salvage

The flux through the this compound salvage pathway is not controlled by a single enzyme but by an integrated network of substrate availability and feedback inhibition that communicates with the de novo pathway.

Caption: General workflow for enzyme kinetic analysis.

Protocol 1: Spectrophotometric Assay for this compound Nucleoside Phosphorylase (PNP) Activity

This protocol leverages a coupled enzyme system where the product of the PNP reaction is converted into a chromogenic substance. Xanthine oxidase (XOD) is commonly used, as it oxidizes hypoxanthine to uric acid, a reaction that can be monitored by the increase in absorbance at 293 nm.

-

Principle:

-

Inosine + Pi --(PNP)--> Hypoxanthine + Ribose-1-P

-

Hypoxanthine + 2O₂ + H₂O --(XOD)--> Uric Acid + 2O₂⁻ + 2H⁺ The formation of uric acid is measured by the change in absorbance at 293 nm (ε = 12,600 M⁻¹cm⁻¹).

-

-

Reagents & Materials:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

-

PNP enzyme (purified or cell lysate)

-

Substrate: Inosine solution (e.g., 10 mM stock in buffer)

-

Coupling Enzyme: Xanthine Oxidase (XOD) from bovine milk

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 293 nm

-

-

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing a saturating concentration of XOD (e.g., 0.1 units/mL). The phosphate in the buffer serves as the second substrate for PNP.

-

Assay Setup: In a 96-well plate, add the following to each well (for a final volume of 200 µL):

-

180 µL of the XOD-containing master mix.

-

10 µL of PNP enzyme solution (at various dilutions to ensure linearity).

-

Control Wells: Include wells with no PNP enzyme (background control) and wells with no inosine (enzyme control).

-

-

Initiate Reaction: Start the reaction by adding 10 µL of inosine substrate solution to each well. The final concentration of inosine should be varied to determine Km (e.g., 0-500 µM).

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 25°C or 37°C). Monitor the increase in absorbance at 293 nm over time (e.g., every 30 seconds for 10 minutes).

-

Data Analysis:

-

Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance (dA/dt) to the rate of product formation (moles/L/min).

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-

-

Self-Validation & Causality:

-

Linearity: The reaction rate must be linear with both time and enzyme concentration. This confirms that the initial velocity is being measured and that the assay is not limited by substrate depletion or product inhibition.

-

Controls: The "no enzyme" control accounts for any non-enzymatic degradation of the substrate, while the "no substrate" control confirms that the observed activity is dependent on the substrate. The coupled enzyme (XOD) must be in excess to ensure it is not the rate-limiting step.

-

Protocol 2: HPLC-Based Assay for HGPRT Activity

For reactions where a direct spectrophotometric change is absent, High-Performance Liquid Chromatography (HPLC) is a powerful alternative. It allows for the direct measurement of substrate consumption and product formation.

-

Principle: The reaction is run for a specific time, then quenched. The reaction mixture is injected into an HPLC system, and the substrates (e.g., hypoxanthine, PRPP) and products (e.g., IMP) are separated (typically by reverse-phase ion-pairing chromatography) and quantified by their UV absorbance.

-

Outline of Methodology:

-

Reaction: Incubate the HGPRT enzyme with varying concentrations of hypoxanthine and a fixed, saturating concentration of PRPP in an appropriate buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5) at 37°C.

-

Quenching: After a fixed time (e.g., 10 minutes), stop the reaction by adding a quenching agent, such as an acid (e.g., perchloric acid) or by heat denaturation, which will precipitate the enzyme.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis: Inject the sample onto a C18 reverse-phase column. Use a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium phosphate) to retain the negatively charged nucleotides.

-

Quantification: Monitor the elution profile at ~254 nm. Identify and integrate the peaks corresponding to the substrate (hypoxanthine) and product (IMP) by comparing their retention times to known standards.

-

Calculation: Calculate the amount of product formed over time to determine the reaction velocity. Plot these velocities against substrate concentrations to determine kinetic parameters as described above.

-

Conclusion: A Target of Enduring Significance

The this compound salvage pathway is a cornerstone of nucleotide metabolism, essential for cellular viability and proliferation. The enzymes within this pathway operate under tight kinetic and allosteric control, ensuring that the cellular this compound pool is maintained in balance with metabolic needs. This intricate regulation, coupled with the pathway's critical role in certain diseases and pathogens, makes it a subject of intense research and a validated target for drug development. [8][26]A thorough understanding of the kinetic properties and regulatory mechanisms of HGPRT, APRT, and PNP is fundamental for scientists aiming to modulate this pathway for therapeutic benefit, whether to correct a genetic deficiency or to develop novel antimicrobial or anticancer agents.

References

- PubMed. (n.d.). Targeting Plasmodium falciparum this compound salvage enzymes: a look at structure-based drug development.

- Bentham Science Publisher. (n.d.). Targeting Plasmodium Falciparum this compound Salvage Enzymes: A Look At Structure-Based Drug Development.

- PubMed. (2001). Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via this compound nucleotide, DNA, and protein syntheses.

- ACS Publications. (1997). Kinetic Mechanism of Human Hypoxanthine−Guanine Phosphoribosyltransferase: Rapid Phosphoribosyl Transfer Chemistry. Biochemistry.

- ResearchGate. (n.d.). Targeting Plasmodium Falciparum this compound Salvage Enzymes: A Look At Structure-Based Drug Development | Request PDF.

- PubMed. (1964). FEEDBACK INHIBITION OF this compound BIOSYNTHESIS IN H. EP. 2 CELLS BY ADENINE ANALOGS.

- PubMed. (n.d.). This compound import into malaria parasites as a target for antimalarial drug development.

- PubMed Central. (n.d.). Transition-state inhibitors of this compound salvage and other prospective enzyme targets in malaria.

- PubMed Central. (n.d.). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active.

- PubMed. (1962). Feedback inhibition of this compound biosynthesis in ascites tumor cells.

- PubMed Central. (n.d.). De novo and Salvage this compound Synthesis Pathways Across Tissues and Tumors.

- Wikipedia. (n.d.). This compound metabolism.

- PubMed. (2002). Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani.

- PubMed Central. (n.d.). This compound Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.

- Microbe Notes. (2022). This compound Synthesis.

- PubMed. (n.d.). The regulation of hypoxanthine guanine phosphoribosyl transferase activity through transfer of PRPP by metabolic cooperation.

- PubMed. (1997). Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry.

- PubMed. (n.d.). Properties of this compound nucleoside phosphorylase (PNP) of mammalian and bacterial origin.

- ResearchGate. (n.d.). De novo, salvage and degradation pathways of this compound nucleotides under....

- Lecturio. (n.d.). This compound Salvage Deficiencies | Concise Medical Knowledge.

- YouTube. (2024). This compound Synthesis.

- bioRxiv. (2023). Spatiotemporal regulation of de novo and salvage this compound synthesis during brain development.

- PubMed. (2005). Kinetics and crystal structure of human this compound nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine.

- ResearchGate. (n.d.). On the Mechanism of Feedback Inhibition of this compound Biosynthesis de Novo in Ehrlich Ascites Tumor Cells in Vitro.

- Knowledge and References. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase.

- PubMed. (n.d.). Altered kinetic properties of a mutant adenine phosphoribosyltransferase.

- PubMed. (n.d.). This compound nucleoside phosphorylases: properties, functions, and clinical aspects.

- Wikipedia. (n.d.). Adenine phosphoribosyltransferase.

- Wikipedia. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase.

- PubMed. (n.d.). Allosteric regulation of this compound nucleoside phosphorylase.

- YouTube. (2024). This compound Salvage Defects | Lesch-Nyhan Syndrome | Adenosine deaminase (ADA) deficiency.

- Stomp On Step1. (n.d.). This compound Salvage Pathway & Lesch-Nyhan Syndrome.

- YouTube. (2024). This compound Salvage Pathway.

- ResearchGate. (n.d.). Reactions catalyzed by this compound nucleoside phosphorylase.

- M-CSA. (n.d.). This compound-nucleoside phosphorylase.

- MDPI. (n.d.). Inborn Errors of this compound Salvage and Catabolism.

- YouTube. (2017). Regulation of this compound Biosynthesis.

- PubMed Central. (n.d.). Expression of key enzymes of this compound and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle.

- PubMed. (n.d.). Regulation of the salvage pathway of this compound nucleotide synthesis by the oxidation state of NAD+ in rat heart cells.

- PubMed. (n.d.). Model Analysis of the Apparent Saturation Kinetics of this compound Nucleobase Uptake in Cells co-Expressing Transporter and Metabolic Enzyme.

- PubMed. (1994). Structure of the allosteric regulatory enzyme of this compound biosynthesis.

- PubMed. (n.d.). Expression of key enzymes of this compound and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle.

- ResearchGate. (2023). This compound Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.

- Google Patents. (n.d.). WO1997039352A1 - Assays for detection of this compound metabolites.

- PubMed. (2023). This compound Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.

- ResearchGate. (n.d.). Mechanisms of adenine phosphoribosyltransferase (APRT) deficiency....

- IOCB Prague. (n.d.). Novel potent inhibitors of key this compound salvage enzymes.

- ResearchGate. (n.d.). This compound salvage enzyme activities in normal and neoplastic human tissues.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. This compound Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. De novo and Salvage this compound Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lecturio.com [lecturio.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Plasmodium falciparum this compound salvage enzymes: a look at structure-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Plasmodium Falciparum this compound Salvage Enzymes: A Look At Structure-Based Drug Development | Bentham Science [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound import into malaria parasites as a target for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transition-state inhibitors of this compound salvage and other prospective enzyme targets in malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The regulation of hypoxanthine guanine phosphoribosyl transferase activity through transfer of PRPP by metabolic cooperation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of the salvage pathway of this compound nucleotide synthesis by the oxidation state of NAD+ in rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound metabolism - Wikipedia [en.wikipedia.org]

- 19. Kinetic mechanism of adenine phosphoribosyltransferase from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 21. Altered kinetic properties of a mutant adenine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 24. Allosteric regulation of this compound nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics and crystal structure of human this compound nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novel potent inhibitors of key this compound salvage enzymes [uochb.cz]

The Conductor and the Orchestra: A Technical Guide to the Transcriptional Control of Purine Metabolism

Intended for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Blocks

Purine metabolism, the intricate network of pathways responsible for the synthesis, recycling, and degradation of this compound nucleotides, has long been appreciated for its fundamental role in providing the essential building blocks of DNA and RNA. However, a deeper understanding reveals a far more complex and elegant system of regulation, orchestrated at the level of gene transcription. This transcriptional control is not merely a housekeeping function but a dynamic and responsive process, intricately linked to cell signaling, proliferation, and survival. For researchers in basic science and professionals in drug development, a comprehensive grasp of this regulatory landscape is paramount. Dysregulation of this compound metabolism is a hallmark of numerous pathologies, most notably cancer, making the transcriptional machinery that governs it a compelling target for therapeutic intervention.

This guide eschews a conventional, rigid structure. Instead, it is designed to mirror the logic of scientific inquiry, moving from the central regulators—the transcription factors—to the upstream signals that command them, and finally to the practical methodologies for their investigation and therapeutic targeting. Our journey will illuminate the causal links behind experimental choices and provide a framework for designing robust, self-validating studies in this critical area of cellular metabolism.

Chapter 1: The Architects of this compound Gene Expression: Key Transcription Factors

The expression of genes encoding the enzymes of this compound metabolism is not a monolithic process. Rather, it is governed by a cohort of transcription factors, each with distinct and sometimes overlapping roles. These proteins act as molecular switches, integrating cellular signals to fine-tune the output of the this compound synthesis and salvage pathways.

The Pro-Proliferative Conductor: c-Myc

The oncoprotein c-Myc is a master regulator of cell growth and proliferation, and its influence extends deeply into the control of nucleotide metabolism.[1] A significant body of evidence demonstrates that c-Myc directly binds to the regulatory regions of a majority of genes in both the de novo this compound and pyrimidine biosynthesis pathways.[1][2] This global upregulation is a critical component of Myc's ability to drive cellular proliferation, ensuring a sufficient supply of nucleotides for DNA replication and RNA synthesis.[3]

Key Target Genes: c-Myc has been shown to directly bind to the promoters of genes encoding crucial enzymes in the de novo this compound synthesis pathway, including:

-

Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): The rate-limiting enzyme of the pathway.

-